molecular formula C11H10ClNOS2 B14688915 3-(4-Chloro-m-tolyl)-5-methylrhodanine CAS No. 23517-60-4

3-(4-Chloro-m-tolyl)-5-methylrhodanine

Cat. No.: B14688915
CAS No.: 23517-60-4
M. Wt: 271.8 g/mol
InChI Key: SAVQHBALQGLAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chloro-m-tolyl)-5-methylrhodanine is a chemical compound that belongs to the rhodanine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-m-tolyl)-5-methylrhodanine typically involves the reaction of 4-chloro-m-tolyl isothiocyanate with 2-methyl-2-thiazoline-4-one. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-m-tolyl)-5-methylrhodanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-m-tolyl)-5-methylrhodanine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-m-tolyl)-5-methylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-m-tolyl benzoate
  • 4-Chloro-3,5-dimethylphenyl N-(m-tolyl)carbamate
  • 2-(3-Chloro-phenoxy)-N-m-tolyl-acetamide

Uniqueness

3-(4-Chloro-m-tolyl)-5-methylrhodanine is unique due to its specific substitution pattern on the rhodanine core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a 4-chloro-m-tolyl group and a 5-methyl substitution sets it apart from other rhodanine derivatives, potentially leading to unique applications in various fields.

Properties

CAS No.

23517-60-4

Molecular Formula

C11H10ClNOS2

Molecular Weight

271.8 g/mol

IUPAC Name

3-(4-chloro-3-methylphenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10ClNOS2/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)16-11(13)15/h3-5,7H,1-2H3

InChI Key

SAVQHBALQGLAPW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.